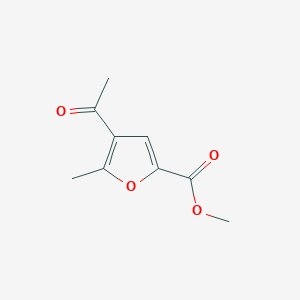

Methyl 4-acetyl-5-methylfuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-acetyl-5-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)7-4-8(9(11)12-3)13-6(7)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZJIFQWVPVKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361155 | |

| Record name | methyl 4-acetyl-5-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29172-10-9 | |

| Record name | methyl 4-acetyl-5-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Initial Synthesis and Characterization of Methyl 4-acetyl-5-methylfuran-2-carboxylate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a proposed initial synthesis and detailed characterization of the novel compound, Methyl 4-acetyl-5-methylfuran-2-carboxylate. Furan derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This document outlines a plausible synthetic strategy, drawing from established methodologies for furan ring construction, and provides a complete analytical workflow for structural verification and purity assessment of the target molecule. The content herein is intended to serve as a foundational resource for researchers engaged in the exploration of new furan-based chemical entities.

Introduction and Rationale

Substituted furans are a class of heterocyclic compounds that form the core structure of many pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of substituents on the furan ring can dramatically influence the molecule's biological activity and physical properties. The target molecule, this compound, possesses a unique combination of functional groups—an acetyl group, a methyl group, and a methyl ester—that make it an attractive candidate for further investigation in drug discovery and materials science. The acetyl group can serve as a handle for further chemical modifications, the methyl group can influence steric and electronic properties, and the methyl ester provides a site for potential hydrolysis or amidation.

Proposed Synthetic Strategy

The cornerstone of the proposed synthesis is the construction of the furan ring from acyclic precursors. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a robust and widely used method for preparing substituted furans.[1][2][3] However, the specific substitution pattern of the target molecule suggests that a more convergent approach, potentially involving a Hantzsch-type furan synthesis, might be more suitable. The Hantzsch synthesis and its variations typically involve the reaction of an α-haloketone with a β-ketoester in the presence of a base.[4][5]

Our proposed retro-synthetic analysis of this compound points to a strategy involving the condensation of a β-ketoester with an α-haloketone. Specifically, the reaction between methyl acetoacetate and 3-chloro-2,4-pentanedione in the presence of a suitable base is a promising approach.

Reaction Mechanism

The proposed reaction mechanism is initiated by the deprotonation of the active methylene group of methyl acetoacetate by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloro-2,4-pentanedione. Subsequent intramolecular cyclization and dehydration lead to the formation of the furan ring.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a hypothetical, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

-

Methyl acetoacetate

-

3-Chloro-2,4-pentanedione

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel (for column chromatography)

Synthesis Procedure

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous ethanol (100 mL) is added to the flask, followed by the slow addition of sodium ethoxide (1.1 equivalents) while stirring.

-

Enolate Formation: Methyl acetoacetate (1.0 equivalent) is added dropwise to the stirred solution at room temperature. The mixture is stirred for 30 minutes to ensure complete enolate formation.

-

Condensation: 3-Chloro-2,4-pentanedione (1.0 equivalent) is dissolved in a minimal amount of anhydrous ethanol and added dropwise to the reaction mixture via the dropping funnel.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with dilute hydrochloric acid (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

A comprehensive suite of analytical techniques will be employed to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will provide information about the number and types of protons and their connectivity in the molecule. The expected spectrum should show distinct signals for the methyl ester protons, the acetyl methyl protons, the furan ring methyl protons, and the furan ring proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will determine the number of different carbon environments in the molecule, confirming the presence of the ester carbonyl, acetyl carbonyl, furan ring carbons, and methyl carbons.

-

IR (Infrared) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups present in the molecule, such as the C=O stretching vibrations of the ester and acetyl groups, and the C-O-C stretching of the furan ring.

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight of the compound, confirming its elemental composition.

Expected Characterization Data

The following table summarizes the anticipated analytical data for this compound.

| Analysis | Expected Results |

| Appearance | White to off-white solid or pale yellow oil |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2 (s, 1H, furan-H), ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, -COCH₃), ~2.5 (s, 3H, furan-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~190 (-COCH₃), ~160 (-COOCH₃), ~155-160 (furan C-O), ~140-145 (furan C-C), ~120-125 (furan C-H), ~115-120 (furan C-C), ~52 (-OCH₃), ~30 (-COCH₃), ~15 (furan-CH₃) |

| IR (KBr, cm⁻¹) | ~1720-1730 (C=O ester), ~1670-1680 (C=O acetyl), ~1550-1600 (C=C furan), ~1200-1300 (C-O stretch) |

| HRMS (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₁O₄⁺, found to be within ± 5 ppm |

Conclusion

This technical guide presents a well-reasoned and scientifically sound approach for the initial synthesis and characterization of the novel compound, this compound. While the proposed synthetic route is based on established chemical principles, it is important to note that optimization of reaction conditions may be necessary to achieve high yields and purity. The detailed characterization plan provides a robust framework for the unambiguous structural elucidation of the target molecule. The successful synthesis and characterization of this compound will provide a valuable new building block for the development of novel pharmaceuticals and advanced materials.

References

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

- Khaghaninejad, S., & Heravi, M. M. (2014). The Paal–Knorr reaction: a classic and versatile tool in organic synthesis. RSC Advances, 4(104), 60068-60094.

-

Química Organica.org. Paal–Knorr synthesis of furans. [Link]

-

Scribd. SCH 402 Synthesis of Pyrrole and Furan. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural to Methyl 5-(hydroxymethyl)furan-2-carboxylate. [Link]

- Banerjee, B. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. European Journal of Organic Chemistry, 2018(45), 6235-6254.

-

Dr. Shyama Prasad Mukherjee University. III. Heterocyclic Compounds. [Link]

-

Wikipedia. Hantzsch pyrrole synthesis. [Link]

- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1083-1090.

- Khusnutdinov, R. I., et al. (2011). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of General Chemistry, 81(2), 346-348.

-

The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

-

jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]

Sources

Spectroscopic Characterization of Methyl 4-acetyl-5-methylfuran-2-carboxylate: A Technical Guide

Introduction

Methyl 4-acetyl-5-methylfuran-2-carboxylate is a substituted furan derivative of significant interest in synthetic chemistry and drug discovery. The furan scaffold is a prevalent motif in a wide array of biologically active compounds and natural products. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the established principles of spectroscopic interpretation and supplemented by data from closely related furan analogs.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint. The furan ring, an aromatic heterocycle, possesses a unique electronic environment. The substituents—a methyl ester at the C2 position, an acetyl group at C4, and a methyl group at C5—each contribute characteristic signals in the various spectroscopic techniques. This guide will deconstruct the expected spectra, explaining the rationale behind the predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display four distinct singlet signals, a consequence of the substitution pattern on the furan ring which leaves no adjacent protons to cause spin-spin coupling.

Predicted ¹H NMR Data (CDCl₃, 500 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 | Singlet | 1H | H-3 (furan) | The lone proton on the furan ring is expected to resonate in the aromatic region. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carboxylate group at C2 and the acetyl group at C4. |

| ~3.90 | Singlet | 3H | -OCH₃ (ester) | The methyl protons of the ester group are typically found in this region, deshielded by the adjacent oxygen atom. |

| ~2.55 | Singlet | 3H | -C(O)CH₃ (acetyl) | The protons of the acetyl methyl group are deshielded by the carbonyl group and are expected to appear around this chemical shift. |

| ~2.40 | Singlet | 3H | -CH₃ (furan) | The methyl group directly attached to the furan ring is expected at this chemical shift, slightly upfield compared to the acetyl methyl due to the less pronounced electron-withdrawing effect of the furan ring itself. |

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for achieving good signal dispersion, although in this case, with all signals being singlets, resolution is less of a concern than for more complex spin systems. Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of compound, offering good solubility and a clean spectral window.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (CDCl₃, 125 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192.0 | C=O (acetyl) | The carbonyl carbon of the acetyl ketone is expected at a characteristic downfield chemical shift. |

| ~159.0 | C=O (ester) | The carbonyl carbon of the methyl ester is also found in the downfield region, typically slightly upfield from a ketone carbonyl. |

| ~155.0 | C-5 (furan) | The carbon bearing the methyl group is expected to be significantly downfield due to the electron-donating effect of the methyl group and its position within the aromatic ring. |

| ~145.0 | C-2 (furan) | The carbon attached to the electron-withdrawing ester group will be deshielded and appear downfield. |

| ~125.0 | C-4 (furan) | The carbon bearing the acetyl group will also be deshielded. |

| ~118.0 | C-3 (furan) | The carbon with the attached proton is expected to be the most upfield of the furan ring carbons. |

| ~52.0 | -OCH₃ (ester) | The methyl carbon of the ester is characteristic in this region. |

| ~30.0 | -C(O)CH₃ (acetyl) | The methyl carbon of the acetyl group. |

| ~14.0 | -CH₃ (furan) | The methyl carbon attached to the furan ring is expected to be the most upfield signal. |

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust, self-validating system for structure confirmation. The number of signals in each spectrum corresponds to the number of unique protons and carbons, and their chemical shifts are consistent with the electronic environment of each nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1725-1710 | Strong | C=O stretch (ester) | The carbonyl stretch of the α,β-unsaturated ester is expected in this region. |

| ~1680-1665 | Strong | C=O stretch (acetyl) | The carbonyl of the acetyl group, conjugated with the furan ring, will appear at a slightly lower wavenumber than a simple aliphatic ketone. |

| ~1580-1550 | Medium-Strong | C=C stretch (furan ring) | Aromatic C=C stretching vibrations of the furan ring typically appear in this region. |

| ~1250-1200 | Strong | C-O stretch (ester) | The C-O single bond stretch of the ester group is a characteristic strong band. |

| ~2960-2850 | Weak-Medium | C-H stretch (aliphatic) | C-H stretching vibrations of the methyl groups. |

Experimental Workflow for IR Spectroscopy:

Caption: Workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₉H₁₀O₄, and the molecular weight is 182.17 g/mol .

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment | Rationale |

| 182 | High | [M]⁺ (Molecular Ion) | The parent ion corresponding to the molecular weight of the compound. |

| 167 | Medium | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group is a common fragmentation pathway for methyl ketones. |

| 151 | High | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group is a very common and favorable fragmentation. |

| 139 | Medium | [M - COCH₃]⁺ | Loss of the acetyl radical. |

| 123 | Medium | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 43 | High | [CH₃CO]⁺ | The acetyl cation is a very stable fragment and often observed as a base peak for acetyl-containing compounds. |

Trustworthiness of the Protocol: Electron Ionization (EI) is a standard and reliable method for the analysis of relatively small, volatile organic molecules. The predictable fragmentation patterns based on the strengths of chemical bonds and the stability of the resulting fragments provide a high degree of confidence in the structural assignment.

Experimental Workflow for Mass Spectrometry (GC-MS):

Caption: Workflow for GC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on established spectroscopic principles and comparison with related structures, offer a detailed and reliable spectroscopic profile. These data are essential for researchers and scientists working with this compound, ensuring its correct identification and facilitating its use in further research and development.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

Whitepaper: A Senior Application Scientist's Guide to the Discovery, Synthesis, and Isolation of Substituted Furan-2-Carboxylates

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The furan-2-carboxylate motif is a privileged scaffold in medicinal chemistry and materials science, integral to a wide array of pharmaceuticals, natural products, and functional organic materials.[1][2][3] Its significance stems from its unique electronic properties and its role as a versatile bioisostere, capable of modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][4] However, the synthesis of functionally diverse furan-2-carboxylates and their subsequent isolation in high purity present distinct challenges that require a nuanced understanding of synthetic strategy and purification science. This guide provides an in-depth technical overview of core methodologies for the synthesis of substituted furan-2-carboxylates, from classical ring-forming reactions to modern catalytic approaches. Critically, we bridge the gap between synthesis and application by detailing field-proven protocols for the isolation, purification, and analytical characterization of these high-value compounds.

The Strategic Importance of the Furan-2-Carboxylate Core

In drug discovery, the furan ring is often employed as a bioisosteric replacement for phenyl rings, offering a similar spatial arrangement but with altered electronic distribution and metabolic stability. The addition of a carboxylate group at the 2-position introduces a key site for hydrogen bonding, salt formation, and esterification, providing a chemical handle to fine-tune properties like solubility, cell permeability, and target binding affinity.[5] Furan-2-carboxylate derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties.[2][3][6][7] This versatility underscores the need for robust and scalable synthetic and purification workflows to generate diverse compound libraries for screening and lead optimization.

Synthetic Strategies: Constructing the Furan-2-Carboxylate Scaffold

The approach to synthesizing a substituted furan-2-carboxylate is dictated by the desired substitution pattern and the availability of starting materials. Methodologies range from building the furan ring from acyclic precursors to functionalizing a pre-existing furan core.

Classical Ring-Forming Reactions

These foundational methods remain workhorses in heterocyclic chemistry due to their reliability and broad substrate scope.

The Paal-Knorr synthesis is arguably the most direct method for creating substituted furans, proceeding via the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][8][9] Its primary strength lies in its simplicity and the direct translation of the substituent pattern from the diketone to the furan product. The choice of catalyst is critical; protic acids (e.g., H₂SO₄, p-TsOH) are common, but Lewis acids or dehydrating agents (e.g., P₂O₅) can be employed for sensitive substrates.[9][10]

Causality in Action: Why Acid Catalysis? The reaction mechanism hinges on enhancing the electrophilicity of one carbonyl group through protonation. This allows the nucleophilic oxygen of the enol form of the second carbonyl to attack, initiating the intramolecular cyclization. Without the acid catalyst, this cyclization step is kinetically unfavorable.[8][9]

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran

-

Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add hexane-2,5-dione (11.4 g, 0.1 mol) and toluene (100 mL).[4]

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.2 g).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Continue reflux for 2-3 hours, or until no more water is collected. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting diketone.

-

Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure to yield the crude product. Further purification can be achieved by distillation.[10]

This method is invaluable for accessing furan-3-carboxylates, which can be precursors to 2-carboxylate isomers through subsequent functionalization. It involves the base-mediated condensation of an α-halo ketone with a β-dicarbonyl compound, such as ethyl acetoacetate.[11][12][13] The choice of base is a critical parameter; mild bases like pyridine or triethylamine are often preferred to prevent the hydrolysis of the ester group.[11][12]

Causality in Action: The Role of the Base The base serves two purposes. First, it deprotonates the acidic α-proton of the β-dicarbonyl compound, generating a nucleophilic enolate. This enolate then attacks the α-halo ketone in an Sₙ2 reaction. A base that is too strong (e.g., NaOH) can lead to competing side reactions like ester hydrolysis, reducing the yield of the desired furan product.[12]

Caption: General experimental workflow for the Fiest-Benary synthesis.[11]

Modern Approaches: Catalysis and One-Pot Strategies

While classical methods are robust, modern synthetic chemistry prioritizes efficiency, atom economy, and milder reaction conditions.

-

Transition-Metal Catalysis: Catalysts based on gold, palladium, silver, and copper have enabled novel pathways to furans.[14][15] For example, the cycloisomerization of allenyl ketones is an efficient route to highly substituted furans.[14] These methods often proceed under mild conditions and can provide access to structures that are difficult to obtain via classical routes.[16]

-

One-Pot Syntheses: These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, solvents, and improving overall yield.[17] For furan-2-carboxylates, this can involve multicomponent reactions where the furan ring is formed and the carboxylate group is introduced concurrently.[17]

-

Direct Carboxylation: An alternative strategy involves the direct carboxylation of a pre-formed furan ring. This can be achieved by deprotonating the C5 position of a furan-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) and then quenching the resulting dianion with carbon dioxide (dry ice) to regioselectively install a second carboxyl group.[18][19]

The Critical Step: Isolation and Purification

The synthesis of the target molecule is only half the battle. Achieving the high purity required for biological screening or materials application necessitates a well-designed purification strategy. Furan-2-carboxylates, being polar, acidic compounds, present specific challenges.

Foundational Purification Techniques

-

Acid-Base Extraction: This is a powerful first-line purification technique for carboxylic acids.[20] The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaHCO₃). The acidic furan-2-carboxylate is deprotonated and partitions into the aqueous layer, leaving non-acidic impurities behind in the organic phase. The aqueous layer is then re-acidified (e.g., with HCl), causing the purified carboxylic acid to precipitate, where it can be collected by filtration.[20]

-

Recrystallization: This technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. It is highly effective for obtaining crystalline, high-purity materials. A common challenge is "oiling out," where the compound separates as a liquid. This can often be overcome by using a larger solvent volume, slowing the cooling rate, or employing a mixed solvent system (e.g., ethanol/water).[20]

Chromatographic Purification

When simple extraction or recrystallization is insufficient, chromatography is the method of choice.

Table 1: Comparison of Chromatographic Methods for Furan-2-Carboxylate Purification

| Method | Stationary Phase | Mobile Phase Principle | Best For | Key Considerations |

|---|---|---|---|---|

| Normal-Phase Flash Chromatography | Silica Gel (polar, acidic) | Non-polar to moderately polar organic solvents (e.g., Hexane/Ethyl Acetate) | Separating less polar esters from more polar starting acids. | Carboxylic acids can streak or bind irreversibly to the acidic silica. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape and recovery.[21] |

| Reversed-Phase Flash Chromatography | C18-Silica (non-polar) | Polar solvents (e.g., Water/Acetonitrile or Methanol), often with a modifier like TFA or formic acid. | Purifying polar carboxylic acids that are difficult to handle on normal-phase silica.[22] | Can be more expensive and requires aqueous-compatible solvent systems. TFA can be difficult to remove from the final product. |

| Ion-Exchange Chromatography | Anion-Exchange Resin (positively charged) | Aqueous buffers of varying pH and/or ionic strength. | Highly specific separation of carboxylic acids from neutral or basic compounds in complex mixtures.[23] | Primarily used for aqueous solutions and may require subsequent desalting steps. |

Experimental Protocol: Purification by Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pack the column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This allows for the separation of compounds based on their polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified furan-2-carboxylate.

Analytical Characterization: Validating Structure and Purity

Once isolated, the structure and purity of the substituted furan-2-carboxylate must be confirmed using spectroscopic methods.

-

NMR Spectroscopy (¹H & ¹³C): This is the most powerful tool for structural elucidation.[24] The protons on the furan ring have characteristic chemical shifts. For a furan-2-carboxylate, the H5 proton is typically the most downfield, followed by H3 and then H4.[25][26] ¹³C NMR will show a characteristic signal for the carboxylate carbon (~160-170 ppm) and distinct signals for the furan ring carbons.[26][27]

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. A strong, broad absorption around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, intense peak around 1680-1725 cm⁻¹ corresponds to the C=O stretch.[28]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition (especially with high-resolution MS). The fragmentation pattern can also offer structural clues.[24][25]

Table 2: Typical Spectroscopic Data for Ethyl Furan-2-carboxylate

| Technique | Feature | Typical Value/Observation |

|---|---|---|

| ¹H NMR (CDCl₃) | H5 Proton | ~7.6 ppm (d) |

| H3 Proton | ~7.2 ppm (d) | |

| H4 Proton | ~6.5 ppm (dd) | |

| Ethyl -CH₂- | ~4.4 ppm (q) | |

| Ethyl -CH₃ | ~1.4 ppm (t) | |

| ¹³C NMR (CDCl₃) | Carbonyl (C=O) | ~159 ppm |

| C2 & C5 | ~147, ~145 ppm | |

| C3 & C4 | ~119, ~112 ppm | |

| Ethyl -CH₂- | ~61 ppm | |

| Ethyl -CH₃ | ~14 ppm | |

| IR (neat) | C=O Stretch | ~1720 cm⁻¹ |

| C-O Stretch | ~1290, ~1150 cm⁻¹ | |

| Furan Ring Stretch | ~1580, ~1470 cm⁻¹ |

| MS (EI) | Molecular Ion (M⁺) | m/z 140 |

Conclusion and Future Outlook

The discovery and isolation of substituted furan-2-carboxylates are central to advancing drug discovery and materials science. A successful campaign relies not on a single method, but on a strategic selection of synthetic and purification techniques tailored to the target molecule. While classical methods like the Paal-Knorr and Fiest-Benary syntheses provide reliable access to the furan core, modern catalytic and one-pot strategies are paving the way for more efficient and sustainable production. Mastery of purification techniques—from fundamental acid-base extractions to advanced chromatography—is non-negotiable for obtaining the high-purity compounds required for rigorous scientific evaluation. As the demand for novel, functionalized heterocycles continues to grow, a deep, mechanistic understanding of these core laboratory disciplines will remain essential for innovation.

References

- Benchchem. (n.d.). Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans.

- Benchchem. (n.d.). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.

-

Gevorgyan, V. et al. (n.d.). Metal-Catalyzed[10][11]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans. NIH Public Access. Retrieved from

- Wikipedia. (n.d.). Paal–Knorr synthesis.

- ResearchGate. (2015). Recent Advances in Metal-Mediated Synthesis of Substituted Furans.

- Benchchem. (n.d.). Synthesis of Substituted Furans: An In-depth Technical Guide.

- Benchchem. (n.d.). Spectroscopic properties of furan and its derivatives.

- Alfa Chemistry. (n.d.). Feist-Bénary Reaction.

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers.

- YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.

- Wikipedia. (n.d.). Feist–Benary synthesis.

- chemeurope.com. (n.d.). Feist-Benary synthesis.

- Benchchem. (n.d.). The Rising Potential of Furan-2-Carboxylate Esters: A Technical Guide to Their Biological Activities.

- Benchchem. (n.d.). One-Pot Synthesis of Substituted Furan-2-Carboxylates: A Detailed Guide for Researchers.

- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate.

- Química Organica.org. (n.d.). Feist-Benary synthesis of furan.

- Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.

- Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.

- The Journal of Organic Chemistry. (2020). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials.

- NIH. (n.d.). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds.

- ResearchGate. (n.d.). Transition Metal Catalyzed Furans Synthesis: Transition Metal Catalyzed Heterocycles Synthesis Series.

- ResearchGate. (2021). Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM).

- MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.

- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

- Sarchem Labs. (n.d.). Furan 2,5-Dicarboxylic Acid in Pharmaceuticals.

- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.

- VTT's Research Information Portal. (2019). Separation and purification of furan carboxylates.

- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.

- Benchchem. (n.d.). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.

- MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.

- Royal Society of Chemistry. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand- and acid-free Pd-catalysed aminocarbonylation.

- ResearchGate. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 14. Metal-Catalyzed [1,2]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. arkat-usa.org [arkat-usa.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. teledyneisco.com [teledyneisco.com]

- 23. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. rsc.org [rsc.org]

- 28. globalresearchonline.net [globalresearchonline.net]

Natural occurrence and biosynthetic pathway of furan compounds

- 1. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Furanocoumarin - Wikipedia [en.wikipedia.org]

- 4. Furan - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. osti.gov [osti.gov]

- 7. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Furan in heat-treated foods: formation, exposure, toxicity, and aspects of risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of furan fatty acids (F-acids) by a marine bacterium, Shewanella putrefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A bacterial biosynthetic pathway for methylated furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. ucfoodquality.ucdavis.edu [ucfoodquality.ucdavis.edu]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. Bacterial production of furan fatty acids | Great Lakes Bioenergy Research Center [glbrc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Methyl 4-acetyl-5-methylfuran-2-carboxylate

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on Methyl 4-acetyl-5-methylfuran-2-carboxylate, a substituted furan derivative of interest in medicinal chemistry and materials science. Furan derivatives are prevalent structural motifs in numerous biologically active compounds and functional materials.[1][2] A detailed understanding of their electronic structure and physicochemical properties is paramount for rational drug design and the development of novel materials.[3][4] This document outlines a robust computational workflow, from initial structure preparation to in-depth analysis of molecular properties, grounded in Density Functional Theory (DFT). We will delve into the rationale behind methodological choices, provide step-by-step protocols for key calculations, and interpret the resulting data to predict reactivity, spectroscopic signatures, and intermolecular interaction potential. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate their research endeavors.

Introduction: The Rationale for Computational Scrutiny

This compound is a multifunctional furan derivative. The furan ring itself is a critical pharmacophore in many drugs, and its substituents—an acetyl group, a methyl group, and a methyl carboxylate group—introduce diverse electronic and steric features.[1][2] These functional groups can modulate the molecule's reactivity, solubility, and ability to interact with biological targets.

Experimental characterization, while indispensable, can be resource-intensive. High-level quantum chemical calculations offer a powerful, complementary approach to:

-

Elucidate 3D Geometry and Conformational Preferences: Determine the most stable molecular structure, which is the foundation for all other property predictions.

-

Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in experimental structure verification and interpretation.

-

Map Electronic Landscape: Analyze the distribution of electrons to predict sites of reactivity and intermolecular interactions.

-

Quantify Reactivity: Use Frontier Molecular Orbital (FMO) theory to understand the molecule's kinetic stability and propensity for chemical reactions.

This guide will utilize Density Functional Theory (DFT), a method that has become a standard tool for studying organic molecules due to its excellent balance of computational cost and accuracy.[5] Specifically, we will focus on the B3LYP hybrid functional, which has demonstrated reliable performance for a wide range of organic compounds.[6][7][8]

Theoretical Framework & Methodological Choices

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. Our approach is designed to provide chemically accurate results for a molecule of this size and composition.

The Choice of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electron density to determine the system's energy and other properties.

-

Causality: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like the furan ring.[5] It has become a workhorse in computational organic chemistry, offering a robust and well-validated compromise between accuracy and computational expense for predicting geometries, vibrational frequencies, and electronic properties of organic molecules.[6][7][8]

The Pople-Style Basis Set: 6-311+G(d,p)

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the nuclei.

-

Causality: We will employ the 6-311+G(d,p) basis set. Let's break down this nomenclature:

-

6-311G: This indicates a "split-valence" triple-zeta basis set. It uses one function for core electrons and three different-sized functions for valence electrons, providing significant flexibility for describing chemical bonds.

-

+: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are large, spread-out functions essential for accurately describing anions, lone pairs, and non-covalent interactions, which are relevant given the oxygen atoms in our molecule.

-

(d,p): These are polarization functions . The 'd' adds d-orbitals to heavy atoms, and the 'p' adds p-orbitals to hydrogen atoms. These functions allow for the distortion of atomic orbitals within the molecule, which is crucial for accurately representing bonding in cyclic systems and describing the geometry around carbonyl groups.

-

This combination of the B3LYP functional and the 6-311+G(d,p) basis set is a well-established and reliable level of theory for obtaining accurate geometries and electronic properties for organic molecules.[9]

The Computational Workflow: A Step-by-Step Protocol

The following sections detail the sequential steps for a comprehensive quantum chemical analysis. This workflow is designed to be self-validating, where the results of earlier steps (like a successful frequency calculation) confirm the validity of the preceding step (geometry optimization).

Workflow Overview

The overall computational process follows a logical progression from establishing the ground state structure to analyzing its detailed properties.

Caption: Computational workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization and Frequency Analysis

The first and most critical step is to find the molecule's lowest energy structure, or ground state geometry.

Step-by-Step Methodology:

-

Initial Structure Generation: Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation using built-in molecular mechanics tools.

-

Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA). Specify the following keywords:

-

#p B3LYP/6-311+G(d,p) Opt Freq

-

Opt: This keyword requests a geometry optimization.

-

Freq: This keyword requests a frequency calculation to be performed on the optimized geometry.

-

-

Execution: Submit the calculation to the software. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the molecule.

-

Validation: Upon completion, verify two key outputs:

-

Convergence Criteria: Ensure the optimization job terminated normally, meeting all convergence criteria.

-

Vibrational Frequencies: Examine the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable structure, and the geometry must be re-examined.

-

Analysis of Calculated Properties

With a validated ground-state structure, we can proceed to calculate and interpret various molecular properties.

Spectroscopic Properties

Computational spectroscopy is invaluable for corroborating experimental data.[10]

DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts.[11][12][13] The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this task.[14]

Protocol: NMR Chemical Shift Calculation

-

Use the optimized geometry from Protocol 1.

-

Create an input file with the keyword: #p B3LYP/6-311+G(d,p) NMR=GIAO.

-

The calculation will output absolute magnetic shielding tensors for each nucleus. To convert these to chemical shifts (δ), they must be referenced against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.

-

δsample = σTMS - σsample

-

The frequency calculation performed in Protocol 1 already provides the necessary data for simulating the IR spectrum. The output will list the vibrational frequencies (in cm⁻¹) and their corresponding intensities. These frequencies often require a scaling factor (typically ~0.96-0.98 for B3LYP) to correct for anharmonicity and other systematic errors.

Electronic Structure Analysis

Understanding the electronic landscape is key to predicting chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[15]

-

HOMO: Represents the ability to donate electrons (nucleophilicity). Higher HOMO energy corresponds to a better electron donor.[16]

-

LUMO: Represents the ability to accept electrons (electrophilicity). Lower LUMO energy corresponds to a better electron acceptor.[16]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[16][17]

In drug design, the HOMO-LUMO gap is a critical parameter for predicting a molecule's reactivity and potential toxicity.[3][4]

Caption: Frontier Molecular Orbital (FMO) energy diagram.

An MEP map illustrates the charge distribution across the molecule's electron density surface.[18][19] It is an invaluable tool for visualizing electrophilic and nucleophilic sites.

-

Red Regions: Indicate negative electrostatic potential (electron-rich areas), susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.[20][21]

-

Blue Regions: Indicate positive electrostatic potential (electron-deficient areas), susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.[20][21]

-

Green/Yellow Regions: Indicate neutral or intermediate potential.

For this compound, we would predict strong negative potential (red) around the carbonyl oxygens and the furan oxygen, highlighting these as sites for hydrogen bonding or interaction with electrophiles. Positive potential (blue) would be expected on the methyl hydrogens.

Data Summary and Interpretation

All quantitative results should be tabulated for clarity and ease of comparison.

Table 1: Calculated Molecular Properties for this compound

| Property | Calculated Value | Units | Interpretation |

| Total Energy (Electronic) | Value | Hartrees | The final, minimized electronic energy of the optimized structure. |

| Dipole Moment | Value | Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | Value | eV | Reflects the molecule's electron-donating capability. |

| LUMO Energy | Value | eV | Reflects the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Value | eV | A key indicator of chemical reactivity and kinetic stability. |

| Key Vibrational Frequencies | |||

| C=O Stretch (Acetyl) | Value | cm⁻¹ | Corresponds to the acetyl carbonyl group vibration. |

| C=O Stretch (Ester) | Value | cm⁻¹ | Corresponds to the ester carbonyl group vibration. |

(Note: "Value" would be replaced with the actual numerical output from the calculations.)

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of this compound using DFT. By following these protocols, researchers can obtain reliable predictions of the molecule's geometry, spectroscopic signatures, and electronic properties. This information provides a powerful theoretical foundation for understanding its chemical behavior, guiding synthetic efforts, and accelerating the discovery process in drug development and materials science. The synergy between high-level computation and experimental work is the cornerstone of modern chemical research, and the methods described herein represent a best-practice approach to the computational aspect of this partnership.

References

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Available at: [Link].

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. Available at: [Link].

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link].

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link].

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Institutes of Health (NIH). Available at: [Link].

-

Electrostatic Potential maps. Chemistry LibreTexts. Available at: [Link].

-

Viewing Electrostatic Potential Maps. Avogadro. Available at: [Link].

-

How to interpret a map of electrostatic potential (MEP)? ResearchGate. Available at: [Link].

-

Performance of Density Functional Approximations in Calculations of Electronic Two-Photon Transition Strengths of Fluorescent Dyes. National Institutes of Health (NIH). Available at: [Link].

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. Available at: [Link].

-

Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. Journal of Chemical & Engineering Data. Available at: [Link].

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. Available at: [Link].

-

DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. Available at: [Link].

-

Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. YouTube. Available at: [Link].

-

Basis set (chemistry). Wikipedia. Available at: [Link].

-

Tutorial: Electrostatic Potential Maps. UC Santa Barbara. Available at: [Link].

-

Application of DFT Calculations in NMR Spectroscopy. IVAN NMR Users Group. Available at: [Link].

-

Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. FOLIA. Available at: [Link].

-

Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. PubMed. Available at: [Link].

-

Basis Sets Used in Molecular Orbital Calculations. University of Missouri–St. Louis. Available at: [Link].

-

Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. ResearchGate. Available at: [Link].

-

Quantum Chemical studies of Furan. ResearchGate. Available at: [Link].

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Available at: [Link].

-

Energies of organic molecules and atoms in density functional theory. SciSpace. Available at: [Link].

-

Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. ResearchGate. Available at: [Link].

-

Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available at: [Link].

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. Available at: [Link].

-

Green Chemistry Blog. Royal Society of Chemistry. Available at: [Link].

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available at: [Link].

-

New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. ResearchGate. Available at: [Link].

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. Available at: [Link].

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link].

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link].

Sources

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. ivanmr.com [ivanmr.com]

- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations [mdpi.com]

- 15. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 16. researchgate.net [researchgate.net]

- 17. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

Thermal and chemical stability studies of Methyl 4-acetyl-5-methylfuran-2-carboxylate

An In-depth Technical Guide to the Thermal and Chemical Stability of Methyl 4-acetyl-5-methylfuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted furan derivative with a molecular structure that suggests its potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The furan ring is a key structural motif in many biologically active compounds and functional polymers.[1][2] The stability of such a molecule is a critical parameter that dictates its storage, handling, and application. Understanding its degradation profile under various stress conditions is paramount for ensuring the quality, safety, and efficacy of any resulting product.

This guide provides a comprehensive overview of the methodologies and rationale for evaluating the thermal and chemical stability of this compound. As a Senior Application Scientist, the focus is not just on the protocols themselves, but on the underlying scientific principles that justify the experimental design. This document is intended to serve as a practical resource for researchers and professionals involved in the characterization and utilization of this and structurally related compounds.

Molecular Structure and Physicochemical Properties

The stability of this compound is intrinsically linked to its molecular architecture. The key functional groups that will be the focus of our stability investigation are:

-

Furan Ring: A five-membered aromatic heterocycle containing oxygen. While aromatic, the furan ring can be susceptible to oxidation and electrophilic attack, potentially leading to ring-opening reactions.[3][4]

-

Methyl Ester Group (-COOCH₃): This group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

-

Acetyl Group (-COCH₃): The methyl ketone functionality may be susceptible to certain oxidative conditions.

-

Methyl Group (-CH₃): The methyl group on the furan ring can be a site for oxidation.

A thorough understanding of these reactive sites allows for the prediction of potential degradation pathways and the design of appropriate analytical methods to monitor them.

Thermal Stability Studies

The evaluation of thermal stability is crucial for determining the safe operating temperatures for synthesis, purification, and storage of the compound. Furan-containing compounds can undergo complex thermal degradation reactions.[3]

Rationale for Thermal Stability Assessment

Thermal degradation can lead to the formation of impurities, which may be toxic or alter the desired properties of the final product. For instance, the thermal processing of foods is a major cause of furan formation, a compound classified as a "possible human carcinogen".[3] Therefore, establishing a thermal profile is a key aspect of the compound's characterization.

Hypothesized Thermal Degradation Pathways

Based on the known thermal behavior of furan derivatives, several degradation pathways can be postulated for this compound at elevated temperatures:

-

Decarboxylation: The ester group could potentially be lost as carbon dioxide and methanol, although this is generally more facile for the free carboxylic acid.[5]

-

Oxidation: In the presence of oxygen, the furan ring or the alkyl substituents could undergo oxidation.

-

Ring Opening/Rearrangement: High thermal stress can lead to the cleavage of the furan ring.[3]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature.

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 12-15 mg of this compound into a ceramic crucible.[6]

-

Atmosphere: Nitrogen gas at a flow rate of 20 mL/min to prevent oxidative degradation during the initial scan.[6]

-

Temperature Program: Heat the sample from 25 °C to 700 °C at a heating rate of 10 °C/min.[6]

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically defined as the temperature at which a 5% weight loss is observed.

Experimental Protocol: Isothermal Stress Testing

Isothermal stress testing provides information on the rate of degradation at specific temperatures below the rapid decomposition temperature identified by TGA.

Objective: To evaluate the extent of degradation over time at elevated temperatures.

Methodology:

-

Sample Preparation: Accurately weigh samples of the compound into individual vials.

-

Stress Conditions: Place the vials in ovens set at various temperatures (e.g., 60 °C, 80 °C, 100 °C).

-

Time Points: At specified time intervals (e.g., 1, 3, 7, and 14 days), remove one vial from each temperature.

-

Sample Analysis: Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).[7] Analyze the samples immediately using a stability-indicating HPLC method (see below).

-

Data Analysis: Quantify the remaining parent compound and any significant degradation products.

Data Presentation: Thermal Stability

| Parameter | Method | Conditions | Expected Outcome |

| Onset of Decomposition | TGA | 10 °C/min ramp in N₂ | Temperature at 5% weight loss |

| Degradation at 60 °C | Isothermal Stress | 14 days | % Degradation vs. Time |

| Degradation at 80 °C | Isothermal Stress | 14 days | % Degradation vs. Time |

| Degradation at 100 °C | Isothermal Stress | 14 days | % Degradation vs. Time |

Chemical Stability Studies: Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory agencies like the ICH and FDA.[7][8][9][10] These studies are designed to intentionally degrade the compound to identify potential degradation products and to develop and validate stability-indicating analytical methods.[11] The goal is typically to achieve 5-20% degradation of the parent compound.[7]

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Hypothesized Chemical Degradation Pathways

Caption: Hypothesized chemical degradation pathways.

Experimental Protocols for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) should be prepared.

1. Acidic Hydrolysis

-

Objective: To assess susceptibility to acid-catalyzed degradation, primarily ester hydrolysis.

-

Protocol:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate at 60 °C and monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

-

Analyze by HPLC.

-

2. Basic Hydrolysis

-

Objective: To assess susceptibility to base-catalyzed degradation.

-

Protocol:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at room temperature and monitor at various time points (e.g., 30 mins, 1, 2, 4 hours). Basic hydrolysis is often faster than acidic hydrolysis.

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.

-

Analyze by HPLC.

-

3. Oxidative Degradation

-

Objective: To evaluate the stability in the presence of an oxidizing agent.

-

Protocol:

-

Mix equal volumes of the stock solution and 3% hydrogen peroxide.

-

Incubate at room temperature, protected from light, and monitor at various time points (e.g., 2, 4, 8, 24 hours).

-

Analyze by HPLC.

-

4. Photostability

-

Objective: To assess degradation upon exposure to light, as per ICH Q1B guidelines.

-

Protocol:

-

Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Place both the exposed and control samples in the photostability chamber.

-

After the exposure period, analyze both samples by HPLC.

-

Analytical Method: Stability-Indicating HPLC-UV/MS

A robust stability-indicating analytical method is one that can separate the parent compound from all its degradation products, ensuring that the quantification of the parent is not interfered with by any co-eluting impurities.

-

Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (MS) for identification of degradants.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound. MS detection for mass identification of peaks.

-

Method Validation: The method should be validated for specificity by demonstrating that the parent peak is pure in the presence of degradation products (e.g., using peak purity analysis with a photodiode array detector).

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Expected) | Major Degradation Product (Hypothesized) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 5-20% | 4-Acetyl-5-methylfuran-2-carboxylic acid |

| Base Hydrolysis | 0.1 M NaOH | 4 h | Room Temp | 5-20% | 4-Acetyl-5-methylfuran-2-carboxylic acid |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 5-20% | Oxidized/ring-opened products |

| Photolysis | ICH Q1B | N/A | Controlled | 5-20% | Photodegradation products |

Conclusion

The thermal and chemical stability studies outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of thermogravimetric analysis, isothermal stress testing, and forced degradation studies under various conditions, researchers can gain critical insights into the degradation pathways and intrinsic stability of the molecule. The development of a validated, stability-indicating HPLC method is central to this process, enabling accurate quantification of the parent compound and the identification of potential impurities. This knowledge is indispensable for ensuring the quality, safety, and reliability of this compound in research and development applications.

References

-

Lim, S. B., & Lee, K. G. (2018). Furan in Thermally Processed Foods - A Review. Food Science and Biotechnology, 27(6), 1537–1548. [Link]

-

Javed, A., et al. (2021). Formation of furan in baby food products: Identification and technical challenges. Food Chemistry, 364, 130424. [Link]

-

Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–905. [Link]

-

Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–905. [Link]

-

Pérez-Nevado, F., et al. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]

-

Kim, H. J., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(5), 585–599. [Link]

-

Huang, G. Y., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2288. [Link]

-

Huang, G. Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(19), 6598. [Link]

-

Joint Research Centre. (2007). Methods for the determination of furan in food. JRC Publications Repository. [Link]

-

Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

Nguyen, T. H. D., et al. (2020). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega, 5(1), 397–406. [Link]

-

Khusnutdinov, R. I., et al. (2011). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of General Chemistry, 81(2), 346-348. [Link]

-

Krol, P., et al. (2021). Furan-based polyesters from renewable resources: Crystallization and thermal degradation behavior of poly (hexamethylene 2, 5-furan-dicarboxylate). Journal of Materials Science, 56(22), 12769-12785. [Link]

-

Ankur, C. (2014). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Thiyagarajan, S., et al. (2017). The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides. Journal of Applied Polymer Science, 134(47), 45514. [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

Kumar, V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5049-5055. [Link]

-

Wrezel, P. (2015). Forced Degradation Part I: Introduction & Strategy. YouTube. [Link]

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. ajrconline.org [ajrconline.org]

- 10. rjptonline.org [rjptonline.org]

- 11. m.youtube.com [m.youtube.com]

X-ray crystallographic analysis of 4-acetyl-5-methylfuran-2-carboxylate structures

An In-depth Technical Guide to the X-ray Crystallographic Analysis of 4-acetyl-5-methylfuran-2-carboxylate Structures

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction analysis of 4-acetyl-5-methylfuran-2-carboxylate. This class of compounds is of significant interest due to the prevalence of the furan-2-carboxylate moiety in pharmacologically active molecules, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of these molecules, offering unparalleled insights into their structure, conformation, and intermolecular interactions, which are critical for structure-based drug design.

This document deviates from a rigid template, instead presenting a logical and field-proven workflow that mirrors the practical process in a modern crystallography laboratory. From the foundational synthesis of the target compound to the final refinement and interpretation of its crystal structure, each step is detailed with an emphasis on the causality behind experimental choices, ensuring a self-validating and robust protocol.

Part 1: Synthesis and Purification

A prerequisite for any crystallographic study is the availability of a highly pure sample of the target compound. The presence of impurities can significantly hinder or entirely prevent the growth of single crystals. The synthesis of an ester of 5-acetyl-2-furan-carboxylic acid can be achieved through the iron-catalyzed reaction of 5-acetyl-2-furan with carbon tetrachloride and an appropriate alcohol.[5]

Experimental Protocol: Synthesis of Methyl 4-acetyl-5-methylfuran-2-carboxylate

-

Reaction Setup: To a solution of a suitable precursor, such as methyl 5-methylfuran-2-carboxylate, in a dry, inert solvent (e.g., dichloromethane), add a catalyst like anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-